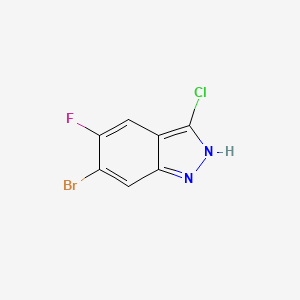

6-Bromo-3-chloro-5-fluoro-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-3-chloro-5-fluoro-1H-indazole is a fine chemical raw material that can be used as an intermediate in organic synthesis . It is a reactant in the preparation of histone deacetylase inhibitors .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. It starts with 1-bromo-2-chloro-4-methylbenzene as the raw material. This compound is first nitrated to produce 1-bromo-2-chloro-4-methylbenzene. The nitro group is then reduced to obtain 5-bromo-4-chloro-2-methylbenzenamine. Finally, a cyclization reaction is carried out to obtain this compound .Molecular Structure Analysis

The molecular formula of this compound is C7H3BrClFN2. Its average mass is 249.467 Da and its monoisotopic mass is 247.915207 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nitration, reduction, and cyclization .Scientific Research Applications

Inhibition of Lactoperoxidase

6-Bromo-3-chloro-5-fluoro-1H-indazole and its derivatives are being explored for their inhibitory effects on Lactoperoxidase (LPO), an enzyme crucial for immune system function and widely used in industries like cosmetics and agriculture due to its broad antimicrobial properties. Studies have indicated that indazole derivatives, including those similar to this compound, display potent inhibitory effects on LPO activity, suggesting potential applications in managing the enzyme's activity in various biological and industrial contexts (Köksal & Alım, 2018).

Material Synthesis and Characterization

The compound has been utilized in the synthesis and study of various materials. For instance, research on the creation of 5-haloindazoles, including derivatives of this compound, has shown their potential as building blocks in medicinal chemistry, demonstrating the versatility and utility of these compounds in synthesizing novel materials with desired functionalities (Schmidt et al., 2007).

Understanding Intermolecular Interactions

Research involving derivatives of this compound has contributed to a deeper understanding of intermolecular interactions, which are crucial in the development of new materials and drugs. Studies have explored these interactions in various molecular structures, offering insights into the nature and energetics associated with such interactions and paving the way for the design of better-performing materials and pharmaceuticals (Shukla et al., 2014).

Spectroscopic and Photophysical Studies

The compound and its related derivatives have been subjects of extensive spectroscopic and photophysical studies, aiming to understand their properties and potential applications in various fields, including material sciences and biological imaging. These studies help in designing molecules with specific properties, useful in creating advanced materials and imaging agents (Misawa et al., 2019).

Crystal Structure Analysis

Detailed analysis of the crystal structure of compounds related to this compound has provided valuable information about molecular conformations and intermolecular interactions. Such analyses are fundamental in material science and pharmaceuticals to understand and predict the behavior of new materials and drugs (Anuradha et al., 2014).

Mechanism of Action

Target of Action

A similar compound, 6-bromo-5-fluoro-1h-indazole, is known to be a reactant in the preparation of histone deacetylase inhibitors . Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.

Mode of Action

If it acts similarly to its related compound, it may interact with histone deacetylases, potentially inhibiting their activity and leading to an increase in acetylation levels of histones. This could result in a more relaxed chromatin structure and increased gene expression .

Biochemical Pathways

If it acts as a histone deacetylase inhibitor, it could affect gene expression pathways by altering the acetylation status of histones .

Result of Action

If it acts as a histone deacetylase inhibitor, it could potentially lead to changes in gene expression, which could have various downstream effects depending on the specific genes affected .

Safety and Hazards

Properties

IUPAC Name |

6-bromo-3-chloro-5-fluoro-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFN2/c8-4-2-6-3(1-5(4)10)7(9)12-11-6/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYCEHXHPJNOCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNC(=C21)Cl)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301278681 |

Source

|

| Record name | 1H-Indazole, 6-bromo-3-chloro-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286734-78-8 |

Source

|

| Record name | 1H-Indazole, 6-bromo-3-chloro-5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 6-bromo-3-chloro-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid](/img/structure/B578412.png)